molecular formula C12H9Br2NOS B14381746 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one CAS No. 89566-93-8

2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one

Cat. No.: B14381746
CAS No.: 89566-93-8
M. Wt: 375.08 g/mol
InChI Key: WHEMCFWMHWMEIB-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one: is an organic compound that features both pyridine and thiophene rings, which are heterocyclic aromatic compounds. The presence of bromine atoms and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The presence of bromine atoms and the aromatic rings can facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-1-(pyridin-2-yl)-3-(thiophen-2-yl)propan-1-one
  • 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one
  • 2,3-Dibromo-1-(pyridin-3-yl)-3-(furan-2-yl)propan-1-one

Uniqueness

The unique combination of pyridine and thiophene rings, along with the specific positioning of bromine atoms, gives 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one distinct chemical properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89566-93-8

Molecular Formula

C12H9Br2NOS

Molecular Weight

375.08 g/mol

IUPAC Name

2,3-dibromo-1-pyridin-3-yl-3-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C12H9Br2NOS/c13-10(9-4-2-6-17-9)11(14)12(16)8-3-1-5-15-7-8/h1-7,10-11H

InChI Key

WHEMCFWMHWMEIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(C(C2=CC=CS2)Br)Br

Origin of Product

United States

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